2-Bromo-1,6-naphthyridine
Overview
Description
2-Bromo-1,6-naphthyridine is a chemical compound with the molecular formula C8H5BrN2 . It is a light brown solid .
Synthesis Analysis
The synthesis of 1,5-naphthyridines, which are structurally similar to 2-Bromo-1,6-naphthyridine, involves various strategies. These include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Molecular Structure Analysis
The molecular structure of 2-Bromo-1,6-naphthyridine consists of a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . This compound has a bromine atom attached to the second carbon in the ring .Chemical Reactions Analysis
1,5-Naphthyridines, which are structurally similar to 2-Bromo-1,6-naphthyridine, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Physical And Chemical Properties Analysis
2-Bromo-1,6-naphthyridine is a light brown solid . It has a molecular weight of 209.05 .Scientific Research Applications
Anticancer Properties
1,6-Naphthyridines, including 2-Bromo-1,6-naphthyridine, have been studied for their potential anticancer properties . They have shown promising results in different cancer cell lines . The structure-activity relationship (SAR) and molecular modeling studies have been used to correlate the anticancer activity to 1,6-naphthyridines .
Anti-HIV Activity
1,6-Naphthyridines have also been studied for their potential anti-HIV (Human Immunodeficiency Virus) properties . This suggests that 2-Bromo-1,6-naphthyridine could also be explored for this application.
Antimicrobial Activity
These compounds have shown antimicrobial activity, indicating their potential use in combating various microbial infections .
Analgesic Properties
1,6-Naphthyridines have been found to possess analgesic properties , which means they could potentially be used in pain management.
Anti-inflammatory Activity
These compounds have also demonstrated anti-inflammatory activity , suggesting their potential use in treating inflammatory conditions.
Antioxidant Activity
1,6-Naphthyridines, including 2-Bromo-1,6-naphthyridine, have been found to exhibit antioxidant activity , which could make them useful in neutralizing harmful free radicals in the body.
Synthesis of Pharmaceutical Intermediates
2-Bromo-1,6-naphthyridine is used as a raw material for the synthesis of pharmaceutical intermediates . This makes it a valuable compound in the pharmaceutical industry.
Biological Activity Studies
1,5-Naphthyridines, a close relative of 1,6-Naphthyridines, have been extensively studied for their biological activities . Given the structural similarities, 2-Bromo-1,6-naphthyridine could also be explored for similar applications.
Mechanism of Action
Target of Action
It is known that 1,6-naphthyridines, the core structure of 2-bromo-1,6-naphthyridine, are pharmacologically active and have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Biochemical Pathways
It is known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity .
Result of Action
It is known that 1,6-naphthyridines have a wide range of biological applications, including anticancer activity .
Safety and Hazards
While specific safety and hazard information for 2-Bromo-1,6-naphthyridine is not available in the retrieved papers, general safety measures for handling similar compounds include ensuring adequate ventilation, wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .
properties
IUPAC Name |
2-bromo-1,6-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZVAKCVQZKTOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=NC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501169 | |
Record name | 2-Bromo-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72754-06-4 | |
Record name | 2-Bromo-1,6-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72754-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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